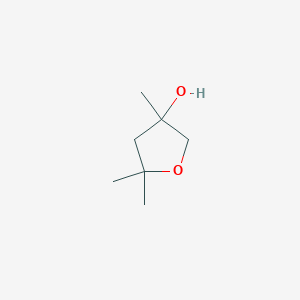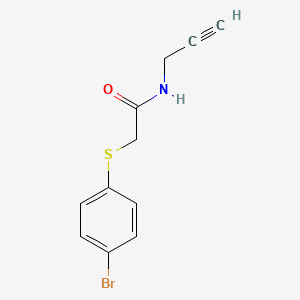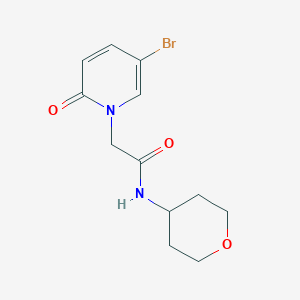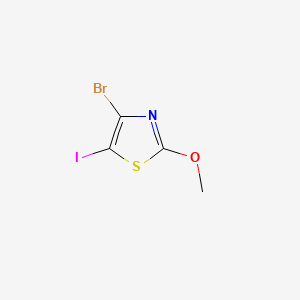![molecular formula C8H6BrN3O B14896110 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of a bromine atom at the 8th position and a methoxy group at the 2nd position on the pyrido[3,2-d]pyrimidine scaffold. The molecular formula of this compound is C8H6BrN3O, and it has a molecular weight of 240.06 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine can be achieved through various methods. One common approach involves the reaction of 2-amino-3-bromopyridine with methoxyacetic acid under reflux conditions. The reaction typically requires the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to around 100°C for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), bases (K2CO3, NaOH), solvents (DMF, DMSO), temperatures (80-120°C).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), temperatures (room temperature to 80°C).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol), temperatures (0-25°C).
Major Products:
- Substitution reactions yield various substituted pyridopyrimidines.
- Oxidation reactions yield aldehydes or carboxylic acids.
- Reduction reactions yield amines or alcohols .
Aplicaciones Científicas De Investigación
8-Bromo-2-methoxypyrido[3,2-d]pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the development of novel pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-methoxypyrido[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
8-bromo-2-methoxypyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-11-4-6-7(12-8)5(9)2-3-10-6/h2-4H,1H3 |
Clave InChI |
RVMJHEQZWQTGKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=CN=C2C=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Bromo-3,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14896059.png)



![3-[(4-Morpholino)methyl]phenylZinc bromide](/img/structure/B14896082.png)



![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)


